1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole is a benzimidazole derivative that has gained significant attention due to its potential applications in scientific research. This compound has been found to exhibit promising biological activities, making it a subject of interest for researchers working in various fields.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole is thought to involve the inhibition of enzyme activity through binding to the active site. This compound has been found to exhibit selective inhibition against certain enzymes, making it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the growth of tumor cells in vivo. Additionally, this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole in lab experiments include its potent inhibitory activity against enzymes, its selectivity for certain enzymes, and its potential for the development of targeted therapies. However, limitations include the need for further studies to determine its toxicity and potential side effects.
Future Directions
There are several future directions for the study of 1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole. These include further studies to determine its potential as a lead compound for the development of novel anticancer agents, the exploration of its anti-inflammatory activity for the treatment of inflammatory diseases, and the investigation of its potential as a therapeutic agent for other diseases. Additionally, further studies are needed to determine its toxicity and potential side effects to ensure its safety for use in humans.
Synthesis Methods
The synthesis of 1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole involves the reaction of benzimidazole with benzyl chloride and morpholine in the presence of a base. This method has been reported to yield the desired product in good yields and high purity.
Scientific Research Applications
1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases, and has been proposed as a potential lead compound for the development of novel anticancer agents.
properties
IUPAC Name |
4-[(1-benzylbenzimidazol-2-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-6-16(7-3-1)14-22-18-9-5-4-8-17(18)20-19(22)15-21-10-12-23-13-11-21/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSIXLDADIEHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.